molecular formula C16H22F3N3O2 B6451185 2-ethoxy-1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)ethan-1-one CAS No. 2549054-36-4

2-ethoxy-1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)ethan-1-one

Cat. No.: B6451185
CAS No.: 2549054-36-4
M. Wt: 345.36 g/mol
InChI Key: DQMZVKRJSJESTR-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 3-position with a methyl group and a 3-(trifluoromethyl)pyridin-2-ylamino moiety. Its structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where piperidine and trifluoromethyl pyridine motifs are prevalent, such as kinase or bromodomain inhibitors .

Properties

IUPAC Name

2-ethoxy-1-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N3O2/c1-3-24-11-14(23)22-9-5-6-12(10-22)21(2)15-13(16(17,18)19)7-4-8-20-15/h4,7-8,12H,3,5-6,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMZVKRJSJESTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCCC(C1)N(C)C2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with structurally related analogs from the provided evidence:

Compound Name / Source Core Structure Key Substituents Potential Applications
Target Compound Piperidine 3-(Methyl[3-(trifluoromethyl)pyridin-2-yl]amino), 1-ethoxy ethanone Kinase/bromodomain inhibition, drug discovery
(S)-1-(3-(((2-Nitrophenyl)amino)methyl)piperidin-1-yl)ethan-1-one Piperidine 3-((2-Nitrophenyl)aminomethyl), 1-acetyl Bromodomain selectivity modulation
1-(3-Ethylaminopiperidin-1-yl)ethanone Piperidine 3-Ethylamino, 1-acetyl Synthetic intermediate, GPCR ligand design
N-[(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine Piperazine Trifluoromethyl pyridinyl, cyclopentyl-isopropyl Antiviral or protease inhibition
1-[2-(1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}piperidin-4-yl)-1,3-thiazol-4-yl]-3-phenylpropan-1-one Piperidine + Thiazole Trifluoromethyl pyrazolyl, thiazole, phenylpropanone Antimicrobial or anticancer agents

Key Findings

Substituent Impact: The trifluoromethyl pyridine group in the target compound enhances metabolic stability and target binding affinity compared to nitrophenyl () or ethylamino () substituents .

Heterocycle Comparison :

  • Piperidine (target compound) offers rigidity and moderate basicity, favoring interactions with hydrophobic enzyme pockets.
  • Piperazine () provides greater conformational flexibility, which may enhance selectivity for larger binding sites .

Thiazole-containing analogs () often exhibit antimicrobial activity, suggesting the target compound could be repurposed for similar applications .

Research Challenges and Opportunities

  • Synthesis: The trifluoromethyl pyridine moiety requires specialized reagents (e.g., fluorinated building blocks), increasing synthetic complexity compared to ethylamino or nitrophenyl derivatives .
  • Stability : The ethoxy group may hydrolyze under acidic conditions, necessitating prodrug strategies or structural modifications .
  • Selectivity : Computational modeling is needed to evaluate the target compound’s selectivity against off-target bromodomains or kinases, leveraging insights from ’s structure-guided design .

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